6-Fluoroquinoline

Beschreibung

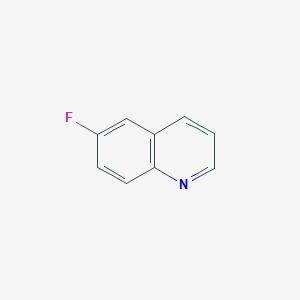

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDCSDVIVXJELQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192710 |

Source

|

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-30-5 |

Source

|

| Record name | 6-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 6-Fluoroquinoline Scaffold in Drug Discovery

Executive Summary & Core Identity

6-Fluoroquinoline (CAS: 396-30-5) is a critical heterocyclic building block in medicinal chemistry, distinct from the downstream "fluoroquinolone" antibiotic class, yet serving as the fundamental aromatic core for numerous kinase inhibitors and receptor modulators.[1]

Its primary utility lies in the "Fluorine Effect" : the strategic substitution of hydrogen with fluorine at the C6 position of the quinoline ring. This modification drastically alters the metabolic profile of the molecule by blocking cytochrome P450-mediated oxidation at a typically reactive site, while simultaneously modulating lipophilicity (

Physicochemical Profile

The following data aggregates experimentally validated properties for CAS 396-30-5.[1][2][]

| Property | Value | Context/Notes |

| CAS Number | 396-30-5 | Unique Identifier |

| Molecular Formula | Heteroaromatic | |

| Molecular Weight | 147.15 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Boiling Point | 238.4°C (at 760 mmHg) | High-boiling liquid/low-melting solid |

| Density | 1.209 g/mL (at 25°C) | Denser than water |

| Refractive Index | Optical characterization standard | |

| LogP (Predicted) | ~2.37 | Moderate lipophilicity |

| Acidity ( | ~4.9 (Conjugate acid) | Less basic than quinoline ( |

Synthetic Methodology: The Modified Skraup Protocol

While modern transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) exist, the Skraup Synthesis remains the most robust, atom-economical route for generating the this compound core at scale. This method constructs the pyridine ring onto an existing benzene derivative.

Reaction Logic

The synthesis relies on the condensation of 4-fluoroaniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

-

Precursor Choice: 4-Fluoroaniline is selected because the ring closure occurs ortho to the amine. Since the fluorine is para to the amine in the starting material, it ends up at the C6 position in the final quinoline structure.

-

Oxidant Selection: Traditional nitrobenzene can be violent.[5] The protocol below utilizes a moderated approach or alternative oxidants (e.g., iodine or mild nitro-sulfonic acids) for safety, though the mechanism described is the classical pathway.

Step-by-Step Protocol

Note: This reaction is highly exothermic. Perform in a fume hood with a blast shield.

-

Reagent Mixing:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoroaniline (1.0 equiv), Glycerol (3.0 equiv), and Nitrobenzene (0.6 equiv).

-

Critical Step: Add Concentrated Sulfuric Acid (

) dropwise with stirring. The acid acts as the catalyst and dehydrating agent.

-

-

Thermal Initiation:

-

Heat the mixture gently. The reaction often exhibits an induction period followed by a sudden exotherm.

-

Control: Have an ice bath ready to moderate the temperature if the reflux becomes too vigorous (the "runaway" phase). Maintain reflux for 3–4 hours.

-

-

Workup (The "Free Base" Liberation):

-

Cool the mixture and dilute with water. The quinoline exists as a protonated sulfate salt in this acidic medium.

-

Steam distill to remove unreacted nitrobenzene.[5]

-

Basification: Alkalize the residue with 50% NaOH solution until pH > 10. This deprotonates the quinolinium nitrogen, liberating the oily free base this compound.

-

-

Purification:

-

Extract the aqueous layer with dichloromethane (DCM).

-

Dry organic phase over

, filter, and concentrate. -

Final purification via vacuum distillation (bp ~126°C at 30 mmHg) yields the pure product.

-

Reaction Pathway Visualization

The following diagram illustrates the chemical flow and critical control points in the synthesis.

Caption: Workflow for the Skraup synthesis of this compound involving in-situ acrolein generation.

Medicinal Chemistry Applications: The "Fluorine Scan"[4]

In drug development, this compound is rarely the final drug; it is a scaffold used to optimize lead compounds. The introduction of fluorine at C6 is a deliberate tactic known as a Metabolic Block .

Mechanism of Action (Pharmacokinetics)[4]

-

Metabolic Stability: The C6 position of quinoline is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes (oxidative metabolism). Replacing the C-H bond with a C-F bond blocks this site because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol), rendering it resistant to enzymatic cleavage.

-

Electronic Modulation: Fluorine is the most electronegative element.[6] Its inductive effect (

) pulls electron density away from the aromatic ring, lowering the -

Lipophilicity: Fluorination typically increases

(lipophilicity), facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.

Strategic Decision Logic

Researchers utilize this compound when a lead compound exhibits rapid clearance due to aromatic hydroxylation.

Caption: Decision matrix for incorporating this compound to solve metabolic instability.

Analytical Characterization

To validate the synthesis of CAS 396-30-5, the following spectral signatures are diagnostic:

-

NMR (Choroform-d):

-

The fluorine atom causes splitting of adjacent protons.

-

Expect a multiplet pattern in the aromatic region (7.0 – 9.0 ppm).

-

Distinctive coupling constants (

) will be observed for protons at positions C5 and C7 (ortho to fluorine).

-

-

NMR:

-

A single singlet (or multiplet if proton-coupled) typically appearing around -110 to -120 ppm (relative to

). This is the definitive confirmation of mono-fluorination.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak

at m/z 148.

-

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

Hazard Statements:

-

H302: Harmful if swallowed.[]

-

H318: Causes serious eye damage.

-

H315: Causes skin irritation.

-

-

Precautions:

-

Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) as quinolines can darken/oxidize upon prolonged air exposure.

-

References

-

PubChem. (n.d.). This compound (Compound Summary).[1][2][7][8] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1941). Quinoline Synthesis (Skraup Reaction).[9][10] Organic Syntheses, Coll. Vol. 1, p.478. (Foundational protocol adapted for fluoro-derivatives). Retrieved from [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[6][11] Journal of Medicinal Chemistry, 51(15), 4359–4369. (Mechanistic source for metabolic stability claims).[4][6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. CAS 396-30-5 | this compound - Synblock [synblock.com]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

6-Fluoroquinoline: A Pivotal Scaffold in Medicinal Chemistry

Molecular Weight, Formula, and Technical Application Guide

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) represents a critical pharmacophore in modern drug discovery.[1] While often conflated with the "fluoroquinolone" antibiotic class (which are 4-oxo-3-carboxylic acid derivatives), the this compound parent scaffold serves as a versatile building block for kinase inhibitors, antimalarials, and molecular probes. Its strategic fluorination at the C6 position blocks metabolic oxidation (CYP450 labile sites), significantly enhancing the metabolic stability and lipophilicity of therapeutic candidates.

This guide provides a rigorous technical breakdown of this compound, spanning its fundamental chemical properties, synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Fundamental Properties

The introduction of a fluorine atom onto the quinoline bicyclic system alters its electronic distribution, lowering the basicity of the nitrogen (pKa modulation) and increasing lipophilicity (

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Registry Number | 396-30-5 | Primary identifier for sourcing |

| Molecular Formula | C₉H₆FN | Hill Notation |

| Molecular Weight | 147.15 g/mol | Average mass |

| Monoisotopic Mass | 147.0484 Da | Essential for High-Res MS (HRMS) |

| Physical State | Liquid | At standard temperature/pressure (STP) |

| Density | 1.209 g/mL | At 25 °C [1] |

| Boiling Point | ~238.4 °C | At 760 mmHg [1] |

| Refractive Index | Diagnostic for purity |

Part 2: The Fluorine Effect in Drug Design

Why 6-Fluoro? In medicinal chemistry, the C6 position of the quinoline ring is electronically susceptible to electrophilic attack and metabolic oxidation.

-

Metabolic Blocking: Replacing the C6-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) creates a steric and electronic blockade against Cytochrome P450 hydroxylation, extending the drug's half-life (

).[1] -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the pKa of the quinoline nitrogen.[1] This is crucial for optimizing membrane permeability and reducing non-specific protein binding.[1]

Part 3: Synthesis & Manufacturing Protocols

Methodology: The Skraup Synthesis The most robust route to this compound is the Skraup synthesis, utilizing 4-fluoroaniline as the starting material. This reaction involves the in situ generation of acrolein from glycerol, followed by a Michael addition and cyclization.

Experimental Protocol

Reagents:

-

4-Fluoroaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Nitrobenzene (Oxidant, 1.0 eq) or Iodine (alternative oxidant)

-

Ferrous Sulfate (Moderator to prevent runaway exotherm)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline, glycerol, and nitrobenzene.

-

Acid Addition: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

-

Cyclization: Heat the mixture to 140–150 °C. The reaction proceeds via the formation of acrolein (from glycerol dehydration), which undergoes conjugate addition with the aniline.

-

Workup: Cool the mixture, dilute with water, and basify with NaOH to pH > 10 to liberate the free base.

-

Extraction: Extract with dichloromethane (DCM) or diethyl ether.[1]

-

Purification: Distillation under reduced pressure is required to isolate pure this compound from unreacted aniline and tars.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective formation of the quinoline core.[1] Note that 4-substituted anilines yield 6-substituted quinolines due to the para-directing effect relative to the amine.[1]

Figure 1: Logical flow of the Skraup synthesis converting 4-fluoroaniline to this compound.

Part 4: Analytical Characterization

Trustworthy identification relies on orthogonal analytical methods.[1] The presence of fluorine introduces unique splitting patterns in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Proton): The spectrum will show characteristic splitting due to ¹H-¹⁹F coupling (J-coupling).[1]

-

H-5 (Proton adjacent to F): Appears as a doublet of doublets (dd) or multiplet due to strong coupling with the neighboring Fluorine (

Hz) and H-7.[1] -

H-7: Similarly split by Fluorine.[1]

-

H-2, H-3, H-4: Characteristic quinoline aromatic region (7.2 – 8.9 ppm).

¹⁹F-NMR (Fluorine):

-

Signal: Single distinct peak, typically around -110 to -120 ppm (referenced to CFCl₃).[1] This is the definitive test for fluorination success.

Mass Spectrometry (MS)

-

Technique: GC-MS or LC-MS (ESI+).[1]

-

Observation: Parent ion peak

at m/z 148.15 (or molecular ion -

Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for quinolines.[1]

Part 5: Safety & Handling (SDS Summary)

This compound is a bioactive heterocycle and must be handled with standard chemical hygiene protocols.[1]

GHS Hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage:

-

Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or N-oxide formation over long periods.

-

Keep away from strong oxidizing agents.[1]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Organic Syntheses. Quinoline Synthesis (Skraup Method). Org. Synth. 1921, 1, 79. (General protocol reference). Available at: [Link]

Sources

Technical Guide: Synthesis of 6-Fluoroquinoline from 4-Fluoroaniline

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and c-Met kinase inhibitors. This guide details the synthesis of this compound via the Skraup Reaction , the most robust and atom-economical route for converting anilines to quinolines.

While the Skraup synthesis is chemically elegant, it is historically notorious for violent exotherms. This guide provides a modernized, safety-validated protocol that utilizes ferrous sulfate as a reaction moderator to prevent "runaway" polymerization, ensuring high yields and operator safety.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Pathway

The transformation relies on the condensation of 4-fluoroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).

-

Starting Material: 4-Fluoroaniline (High commercial availability).

-

Reagent: Glycerol (Dehydrates in situ to form acrolein).[1][2]

-

Catalyst/Solvent: Conc.

. -

Oxidant: Nitrobenzene (Traditional) or Iodine (Modern).

Regioselectivity Logic

The choice of 4-fluoroaniline is strategic because it eliminates regiochemical ambiguity.

-

Ortho/Meta Substitution: Substituted anilines often yield a mixture of isomers (e.g., 3-substituted anilines yield 5- and 7-substituted quinolines).

-

Para Substitution: In 4-fluoroaniline, the fluorine atom is para to the amino group. The cyclization occurs at the ortho position relative to the amine. Since both ortho positions are chemically equivalent and sterically accessible, This compound is the exclusive product.

Part 2: Mechanistic Deep Dive

The reaction proceeds through a multi-stage cascade:[2][3]

-

Dehydration: Sulfuric acid dehydrates glycerol to acrolein (

).[1][2][4] -

Michael Addition: The amine of 4-fluoroaniline attacks the

-carbon of acrolein (1,4-addition). -

Cyclization: Electrophilic aromatic substitution closes the ring.

-

Oxidation: The intermediate 1,2-dihydroquinoline is aromatized to the final quinoline.[4]

Visualization: Reaction Mechanism

Figure 1: The Skraup reaction cascade involves dehydration, conjugate addition, cyclization, and aromatization.[1][5][6]

Part 3: Detailed Experimental Protocol

Method A: Moderated Skraup Synthesis (The "Gold Standard")

Based on modified procedures from Organic Syntheses [1].

Safety Critical: The classic Skraup reaction can be explosive if the acrolein generation is too rapid. This protocol uses Ferrous Sulfate (

Materials

-

4-Fluoroaniline: 0.5 mol (55.5 g)

-

Glycerol (Anhydrous): 1.5 mol (138 g)

-

Sulfuric Acid (Conc.): 1.1 mol (60 mL)

-

Nitrobenzene: 0.3 mol (37 g) - Acts as oxidant and solvent.

-

Ferrous Sulfate (

): 2 g - Reaction moderator.

Step-by-Step Workflow

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a thermometer.

-

Mixing (Order is Vital):

-

Add 4-fluoroaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

-

Slowly add concentrated sulfuric acid with stirring. The mixture will become hot and viscous.

-

-

Controlled Heating:

-

Heat the mixture using an oil bath to 100°C . Hold for 10 minutes.

-

Slowly ramp temperature to 135-140°C .

-

Observation: Evolution of steam/vapors indicates acrolein formation. If the reaction bubbles too vigorously, remove the heat source immediately until it subsides.

-

-

Reflux: Once the initial exotherm subsides, reflux the mixture at 150°C for 4 hours .

-

Workup:

-

Cool the mixture to ~100°C.

-

Pour the dark syrup into 1L of water.

-

Steam Distillation 1: Steam distill the acidic mixture to remove unreacted nitrobenzene. Discard the distillate.

-

-

Neutralization & Isolation:

-

Basify the residue in the flask with 50% NaOH solution (pH > 12). The quinoline will separate as an oil.

-

Steam Distillation 2: Steam distill again. The product (this compound) will distill over with the water.

-

-

Purification:

-

Extract the aqueous distillate with Dichloromethane (

, 3 x 100 mL). -

Dry over anhydrous

and evaporate the solvent. -

Distill the residue under reduced pressure (bp ~130°C at 15 mmHg) to obtain the pure product.

-

Method B: Microwave-Assisted Synthesis (Modern)

For small-scale, high-throughput optimization [2].

| Parameter | Traditional Skraup | Microwave Assisted |

| Time | 4 - 6 Hours | 10 - 20 Minutes |

| Catalyst | Conc. | Ionic Liquid / |

| Yield | 60 - 75% | 85 - 92% |

| Solvent | Nitrobenzene | Solvent-free or Ethanol |

| Scalability | High (Kg scale) | Low (mg to g scale) |

Part 4: Process Visualization & Troubleshooting

Operational Workflow

Figure 2: Operational workflow for the moderated Skraup synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Violent Eruption | Rapid acrolein generation. | Add |

| Low Yield | Polymerization of acrolein. | Reduce acid concentration; Use "Dynamite" grade glycerol (low water content). |

| Tar Formation | Overheating or oxidation. | Maintain temp <160°C; Ensure efficient stirring to prevent hot spots. |

| Impurity: Nitrobenzene | Incomplete removal. | Extend the first steam distillation step (acidic phase). |

Part 5: Safety & Toxicology (E-E-A-T)

-

Exotherm Hazard: The Skraup reaction is classified as a "runaway" risk. Never scale up without performing a Differential Scanning Calorimetry (DSC) test on the specific mixture.

-

Acrolein Toxicity: The intermediate acrolein is a potent lachrymator and pulmonary irritant. All operations must occur in a high-efficiency fume hood.

-

Nitrobenzene: A suspected carcinogen and readily absorbed through skin. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll.[7][8] Vol. 1, p. 478; Vol. 2, p. 79. (The foundational moderated Skraup protocol).

-

Taguchi, Y., et al. (2002). Microwave-assisted Skraup reaction. Tetrahedron Letters, 43(46), 8371-8374.

-

Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. (Comprehensive review of mechanism and scope).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9789, this compound.

Sources

- 1. iipseries.org [iipseries.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Microwave-assisted synthesis of ruthenium(ii) complexes containing levofloxacin-induced G2/M phase arrest by triggering DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Strategic Guide: Skraup Synthesis of 6-Fluoroquinoline

Executive Summary

6-Fluoroquinoline (CAS: 396-30-5) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for second and third-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). While the classical Skraup synthesis provides a direct route from 4-fluoroaniline, it is historically notorious for violent exotherms and "runaway" polymerization.

This guide presents a modified, controlled protocol (utilizing the Sulzberger modification) that prioritizes operator safety and regioselectivity without compromising yield. By incorporating ferrous sulfate and boric acid as reaction moderators, we mitigate the risk of sudden acrolein buildup, transforming a hazardous legacy reaction into a reproducible bench-scale process.

Mechanistic Architecture

The synthesis proceeds via the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of 4-fluoroaniline. The presence of the fluorine atom at the para position of the aniline dictates the regiochemistry, exclusively directing cyclization to the 6-position of the resulting quinoline.

Pathway Dynamics

The following diagram illustrates the reaction cascade and the critical oxidation step required to aromatize the 1,2-dihydroquinoline intermediate.

Figure 1: Mechanistic pathway from glycerol dehydration to oxidative aromatization.[1][2][3][4][5]

Critical Process Parameters (CPP) & Safety

The Skraup reaction is characterized by a dangerous induction period . If the reaction mixture is heated too rapidly, a reservoir of unreacted acrolein accumulates. Once the threshold temperature is reached, this reservoir reacts simultaneously, causing a violent eruption.

| Parameter | Risk Factor | Control Strategy |

| Heating Rate | High | Use a programmed ramp. Do not exceed 140°C until reflux stabilizes. |

| Oxidant | Moderate | Nitrobenzene acts as both solvent and oxidant.[4] Ensure excess is removed via steam distillation.[6] |

| Moderator | Critical | Ferrous Sulfate (FeSO₄) and Boric Acid (H₃BO₃) must be added to dampen the violence of the reaction (Sulzberger Modification). |

| Acidity | High | Conc.[4] H₂SO₄ is required.[4][5][6][7] Maintain anhydrous conditions during initial mixing to prevent premature glycerol degradation. |

Optimized Experimental Protocol

Target Scale: 0.5 Molar (approx. 55g 4-fluoroaniline input) Method: Modified Skraup (Sulzberger)

Reagents & Materials[2][4][6][8][9][10]

-

Substrate: 4-Fluoroaniline (55.5 g, 0.5 mol)

-

Reagent: Glycerol (150 g, 1.6 mol) - Must be anhydrous

-

Catalyst/Solvent: Conc. Sulfuric Acid (100 g)

-

Oxidant: Nitrobenzene (35 g) - Note: Milder oxidants like Iodine can be used, but Nitrobenzene is standard for this substrate.

-

Moderators: Ferrous Sulfate heptahydrate (10 g) + Boric Acid (25 g)

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Equip a 2-liter 3-neck round-bottom flask with a heavy-duty mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a thermometer well.

-

Add the 4-fluoroaniline , nitrobenzene , ferrous sulfate , and boric acid .

-

Add the glycerol and begin slow stirring.

-

Add the concentrated sulfuric acid dropwise via an addition funnel. Caution: The mixture will generate heat and become viscous.

Phase 2: The Controlled Ramp (Critical)

-

Fit the flask with a heating mantle.

-

Heat the mixture slowly to 120°C . Hold at this temperature for 45 minutes.

-

Why? This allows the slow formation of acrolein and immediate consumption by the aniline, preventing accumulation.

-

-

Increase temperature to 135-140°C . The reaction will begin to reflux gently.[6]

-

Once the risk of violent exotherm has passed (stable reflux), heat to 150-160°C and maintain for 4 hours to complete the cyclization and oxidation.

Phase 3: Workup[6]

-

Cool the reaction mixture to roughly 80°C.

-

Dilute carefully with water (500 mL) .

-

Steam Distillation: Steam distill the acidic mixture to remove unreacted nitrobenzene.[6] Continue until the distillate is clear (no oily drops).

-

Basification: Cool the residue and make it strongly alkaline (pH > 12) by slowly adding 50% NaOH solution . The crude quinoline will separate as a dark oil.

-

Steam Distillation (Product): Steam distill again. The this compound will codistill with water. Collect roughly 1.5 L of distillate.

Phase 4: Isolation

-

Extract the aqueous distillate with Dichloromethane (DCM) (3 x 200 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

Evaporate the solvent under reduced pressure.

Workflow Diagram

Figure 2: Operational workflow emphasizing the dual steam distillation purification strategy.

Purification & Characterization

Crude this compound is often pale yellow. For pharmaceutical grade purity (>99%):

-

Vacuum Distillation: Distill the crude oil under reduced pressure (bp approx 120-125°C at 15 mmHg).

-

Chromatography: If necessary, use a silica gel column eluting with Hexane:Ethyl Acetate (9:1).

Analytical Validation[1]

-

1H NMR (CDCl₃, 400 MHz): Expect characteristic quinoline doublets. The proton at C5 (adjacent to F) will show H-F coupling.

-

Key Shift: The C2-H (adjacent to N) typically appears downfield ~8.8-8.9 ppm.

-

-

19F NMR: Single peak, typically around -110 to -115 ppm (referenced to CFCl₃).

-

Appearance: Colorless to pale yellow oil (freezes to solid at low temps).

References

-

The Skraup Synthesis of Quinolines. Organic Reactions. (Classic review of the methodology and scope).

-

6-Methoxy-8-nitroquinoline (Example of Modified Skraup). Organic Syntheses, Coll. Vol. 3, p.568 (1955). (Demonstrates the arsenic/nitrobenzene moderation technique, analogous to the protocol above).

-

Quinoline Synthesis via Skraup Reaction. Journal of the American Chemical Society. (Foundational mechanistic studies).

-

Skraup Reaction Safety & Acrolein Hazards. New Jersey Department of Health. (Safety data regarding acrolein intermediates).

Sources

Advanced Synthesis Guide: The Doebner-von Miller Reaction for Quinoline Scaffolds

Executive Summary

The Doebner-von Miller (DvM) reaction remains a cornerstone in the synthesis of quinoline derivatives, particularly for 2-substituted and 2,3-disubstituted scaffolds found in antimalarials, kinase inhibitors, and organic electronics. While historically plagued by harsh conditions (concentrated HCl), polymerization side-reactions, and tedious workups, modern modifications have revitalized its utility.

This guide moves beyond the textbook definition. It addresses the "hidden" oxidation step often responsible for low yields, introduces biphasic strategies to suppress polymerization, and details regioselective controls for complex substrates.

Mechanistic Underpinnings: Beyond the Textbook

To optimize the DvM reaction, one must understand that it is not merely a condensation; it is a cascade involving formation, addition, cyclization, and—crucially—oxidative dehydrogenation.

The Classical vs. Fragmentation Pathway

Classically, the mechanism is described as an in situ aldol condensation to form an

However, isotopic labeling studies (notably by Denmark et al.) suggest a fragmentation-recombination mechanism . The aniline may initially condense with the enone to form a kinetic intermediate that fragments into an imine and a ketone, which then recombine thermodynamically to form the quinoline precursor. This explains why "logical" retrosynthetic disconnections sometimes fail; the reaction equilibrates to the most thermodynamically stable intermediate before cyclization.

The "Hidden" Oxidation Step

A common failure mode in DvM synthesis is the formation of tetrahydroquinolines or disproportionation products.

-

The Problem: The cyclized intermediate (dihydroquinoline) is not aromatic. To become quinoline, it must lose two hydrogens.

-

The Trap: In the absence of an external oxidant, the Schiff base (imine) intermediate often acts as the hydrogen acceptor. This reduces the imine to a secondary amine, effectively killing 50% of your starting material to oxidize the other 50% (disproportionation).

-

The Fix: Modern protocols introduce an external oxidant (e.g.,

, mild air bubbling, or nitrobenzene) to drive the equilibrium toward the aromatic product without sacrificing the substrate.

Mechanistic Pathway Visualization

Figure 1: The Doebner-von Miller pathway highlighting the critical oxidation bottleneck.

Strategic Optimization: The "Art" of the Synthesis

Controlling Polymerization (The Biphasic Approach)

The

-

Solution: Use a biphasic system (e.g., Toluene/6M HCl or DCM/Water).

-

Why it works: The enone remains largely in the organic phase, while the acid catalyst stays in the aqueous phase. Reaction occurs only at the interface, keeping the concentration of the sensitive enone low in the acid phase and preventing runaway polymerization.

Regioselectivity Challenges

When using meta-substituted anilines, the DvM reaction typically yields a mixture of 5- and 7-substituted quinolines.

-

Electron Donating Groups (EDGs): Direct the cyclization para to the EDG (forming the 7-substituted isomer) due to steric and electronic favoring.

-

Electron Withdrawing Groups (EWGs): Deactivate the ring, often requiring harsher conditions and leading to lower regioselectivity (closer to 1:1 mixtures).

-

Reversal Strategy: To access 4-substituted quinolines (reversing standard 2-substituency), recent literature suggests using

-aryl-

Validated Experimental Protocols

Protocol A: Robust Biphasic Synthesis (High Scale-Up Potential)

Best for: Simple substrates, avoiding tar formation, and labs without microwave reactors.

Reagents:

-

Aniline (10 mmol)

- -Unsaturated aldehyde/ketone (or precursors) (12 mmol)

-

Toluene (15 mL)

-

6M HCl (15 mL)

-

ZnCl₂ (1 mmol, Lewis acid additive)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, combine Toluene and 6M HCl.

-

Addition: Add the aniline and ZnCl₂. Heat the mixture to 60°C.

-

Controlled Feed: Dissolve the aldehyde/ketone in a minimal amount of toluene. Add this solution dropwise over 30 minutes. Note: Slow addition is critical to prevent enone polymerization.

-

Reflux: Raise temperature to reflux (approx. 110°C) for 3-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Separate phases. Basify the aqueous phase with NH₄OH to pH 9-10. Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography.

Protocol B: Green Microwave-Assisted Iodine Catalysis

Best for: Rapid library generation, high yields, acid-sensitive substrates.

Reagents:

-

Aniline (1.0 eq)

-

Ketone/Aldehyde (1.2 eq)

-

Molecular Iodine (

) (10 mol%) -

Water (solvent) or Neat[2]

Step-by-Step:

-

Mix: In a microwave-safe vial, mix aniline and carbonyl substrate. Add 10 mol%

. -

Irradiation: Seal the vial. Irradiate at 100W (maintaining ~100-120°C) for 10-20 minutes.

-

Observation: The reaction mixture will darken. The iodine acts as both a mild Lewis acid and the oxidant for the final aromatization step.

-

Workup: Add 5% aqueous Sodium Thiosulfate (

) to quench excess iodine. Extract with Ethyl Acetate. -

Purification: Recrystallization from Ethanol is often sufficient due to the high cleanliness of this method.

Data Summary: Catalyst Efficiency Comparison

The following table summarizes yield expectations based on catalytic systems found in recent literature (e.g., RSC Adv., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

| Catalyst System | Conditions | Typical Yield | Side Products | Notes |

| Conc. HCl (Classic) | Reflux, 12-24h | 30-50% | High (Tars) | Difficult workup; polymerization common. |

| HCl / Toluene (Biphasic) | Reflux, 6h | 65-80% | Low | Excellent suppression of polymerization. |

| 120°C, 15 min | 85-95% | Very Low | Greenest method; | |

| Sc(OTf)₃ / Ionic Liquid | 80°C, 2h | 75-85% | Low | Recyclable catalyst; expensive. |

| p-TSA / Solid Support | Microwave, 5 min | 80-90% | Low | Solvent-free; good for high-throughput. |

Troubleshooting & Logical Flow

Use this decision tree to diagnose reaction failures.

Figure 2: Diagnostic workflow for common DvM reaction issues.

References

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.[3]

-

Eisch, J. J., & Dluzniewski, T. (1989).[3] Mechanism of the Skraup and Doebner-von Miller quinoline syntheses.[3][5][7][8][11] The Journal of Organic Chemistry.[3]

-

Bhatte, K. D., et al. (2013). Microwave-assisted synthesis of quinolines using iodine. Tetrahedron Letters.

-

Martinez, R., et al. (2008). Regioselectivity in the Doebner-Miller Reaction.[1][3][5] Synthetic Communications.

-

Vougioukalakis, G. C. (2012). Microwave-assisted organic synthesis: A green chemistry approach.[6][9] Chemistry of Heterocyclic Compounds.[2][3][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Friedländer Synthesis of Substituted Quinolines: A Technical Guide for Drug Discovery

Introduction: The Enduring Relevance of the Friedländer Synthesis in Medicinal Chemistry

Since its discovery by Paul Friedländer in 1882, the Friedländer synthesis has remained a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold.[1][2][3] This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2][3][4] The resulting quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[5][6][7] For researchers in drug development, a deep understanding of the Friedländer synthesis—its mechanism, scope, and practical nuances—is essential for the rational design and efficient synthesis of novel, biologically active molecules.[3][7][8]

This guide provides an in-depth technical overview of the Friedländer synthesis, tailored for scientists and professionals in drug development. It moves beyond a simple recitation of protocols to explore the underlying mechanistic principles, discuss modern catalytic systems, and provide practical, field-proven insights to empower researchers in their quest for new therapeutic agents.

Core Reaction Mechanism: A Tale of Two Pathways

The formation of the quinoline ring via the Friedländer synthesis is a cyclodehydration reaction that can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions and the nature of the catalyst.[9][10]

The two proposed mechanisms are:

-

Aldol Condensation First: In this pathway, the initial step is an aldol addition between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene partner. This is followed by dehydration to yield an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration, furnishes the quinoline product.[1][9][10]

-

Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amino group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[9][10]

The choice between an acid or base catalyst influences which pathway is favored and how the key intermediates are formed and activated.[1][4][11]

Catalysis: The Key to Controlling the Reaction

The Friedländer synthesis can be promoted by either acid or base catalysis, or in some cases, simply by thermal energy, though the latter often requires harsh conditions.[4][12]

-

Base-Catalyzed Synthesis: In the presence of a base (e.g., NaOH, KOH, piperidine), the α-methylene compound is deprotonated to form an enolate. This nucleophilic enolate then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone, initiating the aldol condensation pathway.[1][2]

-

Acid-Catalyzed Synthesis: Under acidic conditions (e.g., H₂SO₄, p-toluenesulfonic acid (PTSA), Lewis acids), the carbonyl group of the 2-aminoaryl reactant is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by the enol form of the α-methylene compound.[1][13] Acid catalysis can also facilitate the dehydration steps.

The classical conditions often involve high temperatures and strong acids or bases, which can lead to side reactions and limit the substrate scope.[1] This has spurred the development of a wide array of modern catalytic systems designed to improve yields, shorten reaction times, and enhance the overall efficiency and environmental friendliness of the synthesis.

Diagram: Generalized Mechanism of the Friedländer Synthesis

Caption: Two primary mechanistic routes for the Friedländer synthesis.

Modern Variations and Enhanced Methodologies

While the classic Friedländer synthesis is robust, modern drug discovery demands greater efficiency, milder conditions, and broader substrate compatibility. This has led to numerous innovations.

Advanced Catalytic Systems

The limitations of traditional catalysts have been addressed by the introduction of a variety of more sophisticated systems:

-

Lewis Acids: Catalysts such as ZrCl₄, Nd(NO₃)₃·6H₂O, and other metal triflates have proven highly effective, often under milder conditions than traditional Brønsted acids.[6][14]

-

Iodine: Molecular iodine has emerged as a mild and efficient catalyst for the Friedländer annulation, often allowing the reaction to proceed under solvent-free conditions.[1]

-

Solid-Supported and Heterogeneous Catalysts: To simplify workup and catalyst recovery, solid-supported catalysts like Nafion, polymer-supported sulfonic acids, and various zeolites have been successfully employed.[1][7][14][15] These are particularly attractive from a green chemistry perspective.

-

Organocatalysts: Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions, opening avenues for the asymmetric synthesis of axially chiral quinolines.[1]

Enabling Technologies

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[12][14] This is particularly useful for high-throughput synthesis in a drug discovery setting.

-

Solvent-Free and "On-Water" Conditions: In a push towards more sustainable chemistry, solvent-free reactions, often catalyzed by iodine or solid acids, have been developed.[1] Additionally, "on-water" synthesis has been shown to be effective in some cases, leveraging the hydrophobic effect to accelerate the reaction.[16]

-

Photochemical Methods: Recent research has demonstrated the use of visible light and organic dyes like fluorescein to mediate the Friedländer synthesis via a single-electron transfer pathway at room temperature.[17]

Notable Named Variations

-

Pfitzinger Reaction: This variation utilizes isatin or isatic acid as the carbonyl component, reacting with an α-methylene compound to produce quinoline-4-carboxylic acids.[2][10]

-

Niementowski Quinoline Synthesis: A related reaction that involves the condensation of anthranilic acid with a carbonyl compound.[2][10]

Applications in Drug Development

The quinoline scaffold is a frequent flyer in the world of pharmaceuticals. The Friedländer synthesis is a key tool for accessing a wide range of biologically active quinoline derivatives.[5][7]

-

Antimalarial Agents: The quinoline core is famously found in antimalarial drugs like chloroquine and mefloquine. The Friedländer synthesis allows for the generation of novel analogues to combat drug-resistant strains of malaria.[5][6][7]

-

Anticancer Drugs: Many quinoline-containing compounds exhibit potent anticancer activity by mechanisms such as DNA intercalation or kinase inhibition. The synthesis of camptothecin, a potent topoisomerase inhibitor, can involve a Friedländer-type reaction as a key step.[1][5]

-

Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin and levofloxacin, feature a quinoline core structure.[7] The Friedländer synthesis provides a platform for developing new antibacterial agents to address the growing challenge of antibiotic resistance.[5][6][7]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold extends to antituberculosis, antifungal, anti-inflammatory, and cardiovascular applications, making the Friedländer synthesis a valuable tool across numerous disease areas.[5][7]

Experimental Protocol: Synthesis of 2,4-diphenylquinoline

This protocol provides a representative example of a base-catalyzed Friedländer synthesis.

Materials and Reagents

-

2-aminobenzophenone

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and recrystallization

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (e.g., 5.0 g, 1.0 eq) and acetophenone (e.g., 3.3 mL, 1.1 eq) in ethanol (50 mL).

-

Catalyst Addition: While stirring, add powdered potassium hydroxide (e.g., 2.8 g, 2.0 eq) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) with stirring.

-

Precipitation and Filtration: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2,4-diphenylquinoline.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for a typical Friedländer synthesis.

Troubleshooting and Optimization

Even with a well-established reaction, challenges can arise. Below are common issues and strategies for optimization.

| Problem | Potential Cause(s) | Suggested Solutions |

| Low Yield | Incomplete reaction; side reactions (e.g., self-condensation of the ketone); inefficient catalyst. | Increase reaction time or temperature. Use a slight excess of the α-methylene component. Screen different catalysts (e.g., PTSA, Lewis acids) and solvents. |

| Regioselectivity Issues | Use of an unsymmetrical ketone with two different α-methylene groups. | Modify the ketone to introduce a directing group (e.g., a phosphoryl group).[1] Employ specific amine catalysts or ionic liquids that can favor one regioisomer.[1] |

| Formation of Tar/Byproducts | Reaction temperature is too high; catalyst concentration is too high; reactants are unstable under the conditions. | Lower the reaction temperature. Reduce the amount of catalyst. Consider a milder catalytic system (e.g., iodine, organocatalyst). |

| Difficult Purification | Product and starting materials have similar polarities; presence of oily byproducts. | Optimize the reaction to drive it to completion. Explore different crystallization solvents or switch to column chromatography for purification. |

Causality in Experimental Choices: The choice of a base like KOH is deliberate for its ability to readily form the enolate of acetophenone. Ethanol is chosen as a solvent because it effectively dissolves the reactants and is suitable for reflux temperatures. The quench in ice water is a critical step to precipitate the non-polar organic product from the polar reaction mixture, facilitating its isolation.

Conclusion and Future Outlook

The Friedländer synthesis, though over a century old, continues to be a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its operational simplicity and versatility in generating the pharmaceutically important quinoline scaffold ensure its continued use.[3] The ongoing development of milder, more efficient, and environmentally benign catalytic systems, including photochemical and electrochemical approaches, promises to further expand the scope and applicability of this venerable reaction.[17][18] As the demand for novel therapeutics continues to grow, the ability to efficiently synthesize diverse libraries of substituted quinolines through the Friedländer reaction will remain a critical asset in the drug discovery and development pipeline.

References

-

Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

-

YouTube. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

-

Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Retrieved from [Link]

-

YouTube. (2024, June 7). Friedlander Synthesis of Quinoline Mechanism | Friedlander Reaction | Heterocyclic Compounds 16. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedlӓnder Synthesis of Quinolines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Advances in polymer based Friedlander quinoline synthesis. NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. NIH. Retrieved from [Link]

-

Journal of Ovarian Research. (2022, December 15). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. NIH. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer synthesis of quinoline derivatives. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicreactions.org [organicreactions.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchers.uss.cl [researchers.uss.cl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Combes Quinoline Synthesis: Mechanistic Architecture and Process Optimization

Executive Summary

The Combes quinoline synthesis remains a cornerstone method for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic optoelectronics. While the classical 1888 protocol relies on harsh acid catalysis to condense aniline derivatives with

This technical guide dissects the reaction's mechanistic underpinnings, specifically the rate-determining cyclization step, and provides validated protocols ranging from the robust Polyphosphoric Acid (PPA) method to contemporary microwave-assisted solid-acid catalysis.

Part 1: The Mechanistic Core

The Combes synthesis is formally a condensation between a primary aryl amine and a

The Reaction Pathway

The transformation proceeds through three distinct phases:

-

Condensation: The aniline attacks the carbonyl of the

-diketone to form a Schiff base (imine).[1] -

Tautomerization: The imine equilibrates to the more stable enamine form. This species is the nucleophile for the cyclization.

-

Cyclization (The Critical Step): The acid catalyst activates the remaining carbonyl oxygen, triggering an intramolecular attack by the aromatic ring. This is followed by dehydration to aromatize the system.

Critical Insight: The cyclization step is rate-determining.[1] The acid concentration is a double-edged sword: it is required to activate the carbonyl electrophile, but excessive acidity protonates the amine nitrogen, deactivating the aromatic ring toward the necessary nucleophilic attack [1].

Visualization: Mechanistic Pathway

Figure 1: The stepwise mechanistic flow from condensation to aromatization.[1][2][3]

Part 2: Regiochemistry & Control

Regioselectivity becomes the primary challenge when using meta-substituted anilines. The cyclization can theoretically occur at two positions:

-

Para to the substituent (leading to the 7-substituted quinoline).

-

Ortho to the substituent (leading to the 5-substituted quinoline).

The Steric Imperative

In the Combes synthesis, steric effects generally dominate . Cyclization at the position ortho to the meta-substituent (the "crowded" side) is energetically disfavored due to the interaction with the bulky enamine side chain.

-

Rule of Thumb: meta-Substituted anilines predominantly yield the 7-substituted quinoline .

-

Exception: If the meta-substituent is small (e.g., -F) or if the electrophilic activation is extremely high, minor amounts of the 5-isomer may be observed. However, for substituents like -OMe, -Cl, or -CH3, the 7-isomer is often formed with >90% selectivity [2].

Part 3: Modern Variations & Green Methodologies

The classical use of concentrated sulfuric acid often leads to charring and low yields due to oxidative side reactions. Modern variations utilize milder, more selective catalysts.

Catalyst Performance Matrix

| Catalyst System | Reaction Conditions | Yield Profile | Advantages | Disadvantages |

| H₂SO₄ (Conc.) | 100°C, 2-4 hrs | 40-60% | Low cost, available | Charring, oxidative byproducts, difficult workup. |

| Polyphosphoric Acid (PPA) | 120°C, 2-3 hrs | 70-90% | Cleaner reaction, less oxidation | Viscous, difficult to stir/pour, requires excess reagent. |

| Montmorillonite K-10 | Microwave, 5-10 min | 85-95% | Solvent-free, reusable, rapid | Requires microwave reactor, scale-up limitations. |

| Zeolites (H-Beta) | Reflux (Toluene) | 60-80% | Shape-selective, filterable | Slower kinetics compared to homogeneous acids. |

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" PPA Method

Best for: Gram-scale synthesis of robust substrates.

Reagents: Aniline (10 mmol), 2,4-Pentanedione (10 mmol), Polyphosphoric Acid (PPA) (10-15 g).

-

Condensation: In a round-bottom flask, mix aniline and 2,4-pentanedione. (Note: If the aniline is solid, dissolve in a minimum amount of ethanol, mix, and then evaporate solvent).

-

Addition: Add PPA. The mixture will be viscous.

-

Cyclization: Heat the mixture to 120°C in an oil bath with mechanical stirring (magnetic stirring often fails due to viscosity). Maintain for 3 hours.

-

Quench: Allow to cool to ~60°C. Pour the reaction mixture slowly into 200g of crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic.[4]

-

Isolation: Neutralize with 10% NaOH or NH₄OH until pH ~8. The crude quinoline will precipitate. Filter and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Solid Acid Synthesis (Green)

Best for: Rapid library generation, sensitive substrates.

Reagents: Aniline (2 mmol), 2,4-Pentanedione (2 mmol), Montmorillonite K-10 Clay (500 mg).

-

Preparation: Dissolve aniline and diketone in 2 mL of ethanol. Add K-10 clay.[5][6]

-

Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to adsorb reagents onto the clay surface. Result should be a free-flowing powder.

-

Irradiation: Place the powder in a microwave reactor vial. Irradiate at 300W for 3-5 minutes (monitor temperature, aim for ~110°C).

-

Extraction: Cool the vial. Add 10 mL ethyl acetate and vortex to desorb the product. Filter off the clay (catalyst can be reactivated).

-

Purification: Evaporate solvent. Product is often pure enough for NMR; otherwise, pass through a short silica plug.

Visualization: Workflow Comparison

Figure 2: Operational comparison between classical PPA and modern microwave workflows.

Part 5: Troubleshooting & Optimization

-

Problem: Low Yield/Charring.

-

Cause: Reaction temperature too high or acid too strong (H₂SO₄).

-

Fix: Switch to PPA or use a Lewis acid (ZnCl₂) in refluxing ethanol before adding a milder cyclizing agent.

-

-

Problem: Viscosity issues in PPA.

-

Cause: High molecular weight of PPA.

-

Fix: Add a small amount of xylene or sulfolane as a co-solvent to improve heat transfer, though this requires more complex workup [3].

-

-

Problem: Regioisomer Mixtures.

-

Cause: Use of meta-substituted anilines with small substituents (F, OH).

-

Fix: Regioisomers usually have different polarities. Separation via flash chromatography (Hexane/EtOAc) is effective. Alternatively, recrystallization often enriches the major (7-substituted) isomer.

-

References

-

Roberts, E., & Turner, E. E. (1927). The factors controlling the formation of some derivatives of quinoline, and a new aspect of the problem of substitution in the quinoline series. Journal of the Chemical Society, 1832–1857.[1] Link[1]

-

Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Link

-

Organic Syntheses Board. (2010).[4] Polyphosphoric acid in Organic Synthesis. Organic Syntheses. Link

-

Hatamjafari, F. (2012). Microwave Assisted Synthesis of Heterocycles Using Montmorillonite K-10.[5][7] Asian Journal of Chemistry, 25(1), 579-580. Link

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. ccsenet.org [ccsenet.org]

- 5. asianpubs.org [asianpubs.org]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one using the microwave irradiation method | Pharmacy Education [pharmacyeducation.fip.org]

Technical Guide: 1H and 13C NMR Characterization of 6-Fluoroquinoline

This guide details the NMR characterization of 6-fluoroquinoline , a critical heterocyclic scaffold in medicinal chemistry (specifically for fluoroquinolone antibiotics and antimalarials).[1] The data and protocols below synthesize high-field NMR studies of this compound and its close structural derivatives to provide a robust assignment strategy.

Executive Summary & Structural Context[1][2][3][4]

-

Molecular Formula: C9H6FN[1]

-

Core Challenge: Distinguishing the regio-isomerism of the fluorine atom on the fused ring system. The 6-position is chemically distinct due to its para relationship to the bridgehead carbon (C4a) and its specific coupling constants to H5 and H7.[1]

Structural Numbering

The quinoline ring is numbered starting from the Nitrogen (1).[1]

Experimental Protocol

Sample Preparation

For optimal resolution of fine fluorine coupling (

-

Primary Solvent: Chloroform-d (

).[1] -

Secondary Solvent: DMSO-

.-

Use Case: Required if the sample is a salt (e.g., hydrochloride) or has poor solubility. Note that chemical shifts will move downfield (deshielding) by ~0.1–0.3 ppm relative to

due to polarity.[1]

-

Instrument Parameters

-

Frequency: Minimum 400 MHz (1H) recommended to separate H5/H7 multiplets.

-

Pulse Sequence:

-

1H: Standard zg30.

-

13C: Proton-decoupled (zgpg30).[1]

-

19F: Non-decoupled (to verify H-F splitting) or proton-decoupled (to simplify to a singlet).

-

1H NMR Data Analysis

The proton spectrum of this compound is characterized by the splitting of the benzene ring protons (H5, H7, H8) by the fluorine atom (

Predicted Chemical Shifts & Multiplicity (400 MHz, CDCl3)[1]

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H2 | 8.90 | dd | Most downfield; deshielded by adjacent Nitrogen.[1] | |

| H3 | 7.42 | dd | Typical | |

| H4 | 8.15 | d (br) | Deshielded; often shows long-range coupling to H8.[1] | |

| H5 | 7.50 - 7.60 | dd/ddd | Diagnostic: Ortho to F. Large H-F coupling.[1] | |

| H7 | 7.45 - 7.55 | ddd | Diagnostic: Ortho to F. Overlaps often with H3/H5.[1] | |

| H8 | 8.05 - 8.15 | dd | Meta to F. Deshielded by peri-effect of N lone pair? No, N is position 1.[1] |

Note on Couplings: The Fluorine atom at C6 exerts a "Through-Bond" splitting effect. [1] * Ortho Protons (H5, H7): Exhibit large couplings (

). [1] * Meta Proton (H8): Exhibits medium coupling ().

Para Proton (H4): Coupling is usually negligible (

), appearing as a broadening.[1]

13C NMR Data Analysis

The Carbon-13 spectrum provides the definitive proof of the fluorine position via C-F coupling constants .[1] The magnitude of

Data Table (100 MHz, CDCl3)

| Position | Shift ( | Splitting | Assignment Logic | |

| C6 | 160.5 | Doublet | ~248 - 252 | Direct C-F bond ( |

| C2 | 150.5 | Singlet | - | Deshielded by N ( |

| C8 | 131.5 | Doublet | ~9 - 10 | Meta to F ( |

| C4 | 136.0 | Singlet | < 2 | Para to F (coupling often unresolved).[1] |

| C8a | 147.0 | Singlet/Doublet | ~2 - 3 | Bridgehead.[1] |

| C4a | 128.5 | Doublet | ~9 - 10 | Bridgehead ( |

| C3 | 121.8 | Singlet | - | |

| C5 | 110.0 - 112.0 | Doublet | ~24 - 26 | Ortho to F ( |

| C7 | 118.0 - 120.0 | Doublet | ~24 - 26 | Ortho to F ( |

Mechanistic Insight: The "Doublet of Doublets" Logic

In 13C NMR, the C6 signal will appear as a doublet at ~160 ppm with a massive splitting (~250 Hz). This confirms the presence of Fluorine directly attached to the aromatic ring.[1] The C5 and C7 carbons (ortho) are easily identified by their characteristic

Visualization of Assignment Logic

The following diagram illustrates the decision workflow for assigning the 6-fluoro isomer using NMR data.

Caption: Logical workflow for confirming this compound structure via 1H and 13C NMR coupling patterns.

Advanced Verification (2D NMR)

If signal overlap occurs (common between H3, H5, and H7), use 2D correlation spectroscopy:

-

COSY (Correlation Spectroscopy):

-

HSQC (Heteronuclear Single Quantum Coherence):

-

19F NMR (Optional but Recommended):

References

-

National Institutes of Health (NIH) / PubChem. 4-Chloro-6-fluoro-2-methylquinoline Spectral Data.[1] (Used as derivative reference for coupling constants).[1]

-

[1]

-

-

Fordham University Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] (Provides comparative shifts for 6-fluoro isomers).

-

[1]

-

-

Royal Society of Chemistry (RSC). Synthesis and characterization of fluoroquinoline derivatives.[1]

-

[1]

-

-

SDBS (Spectral Database for Organic Compounds). General Quinoline Shifts and Coupling Constants. (AIST, Japan).[1][8]

-

[1]

-

Sources

- 1. research.library.fordham.edu [research.library.fordham.edu]

- 2. 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(396-30-5) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: FT-IR Spectrum Analysis of 6-Fluoroquinoline

Content Type: Technical Reference & Protocol Audience: Medicinal Chemists, Analytical Scientists, Quality Control (QC) Leads

Executive Summary

6-Fluoroquinoline (6-FQ) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for second-generation fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin). The introduction of the fluorine atom at the C-6 position significantly enhances lipophilicity and metabolic stability while increasing gyrase inhibition potency.

This guide provides a rigorous framework for the characterization of 6-FQ using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple aliphatic analysis, the vibrational spectroscopy of 6-FQ requires deconvolution of coupled aromatic ring modes and the identification of the highly polar C–F stretch, which serves as the primary unique identifier against non-fluorinated impurities.

Part 1: Chemical Context & Structural Dynamics

The Fluorine Effect

The substitution of hydrogen with fluorine at the 6-position alters the dipole moment and electron distribution of the quinoline ring system.

-

Electronic Induction: Fluorine is highly electronegative (

), inducing a strong dipole along the C(6)–F bond. This results in intense infrared absorption bands due to the large change in dipole moment during vibration ( -

Bond Strength: The aromatic C–F bond is exceptionally strong (~485 kJ/mol) and short, shifting its stretching frequency into the fingerprint region (1000–1400 cm⁻¹), distinct from C–H bending modes.

Structural Numbering & Vibrational Coupling

To interpret the spectrum, one must understand the substitution pattern:

-

Pyridine Ring (Heterocycle): Unsubstituted (Protons at 2, 3, 4).

-

Benzene Ring (Carbocycle): Fluorine at 6. Protons at 5, 7, 8.

-

Note: This creates an "isolated" proton at position 5 and a "vicinal" pair at positions 7 and 8. This pattern dictates the Out-of-Plane (OOP) bending region.[1]

-

Part 2: Experimental Methodology (Self-Validating Protocol)

Technique Selection: ATR vs. Transmission

While KBr pellets offer superior resolution for weak overtones, Attenuated Total Reflectance (ATR) is the industry standard for 6-FQ due to reproducibility and speed.

-

Recommended Crystal: Diamond (single bounce).

-

Reasoning: Quinoline derivatives can be crystalline and abrasive; Diamond resists scratching better than ZnSe, preventing spectral artifacts.

-

-

Spectral Range: 4000–600 cm⁻¹.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving polymorphic splitting).

Step-by-Step Acquisition Protocol

This protocol includes built-in validation steps to ensure data integrity.

Step 1: System Equilibration

-

Purge spectrometer with dry

for 15 minutes to remove -

Validation: Collect a background scan. If the peak-to-peak noise at 2000–2200 cm⁻¹ exceeds 0.5% T, re-purge.

Step 2: Sample Preparation

-

Place ~5 mg of 6-FQ solid on the center of the crystal.

-

Critical: Apply high pressure using the anvil clamp.

-

Why: Inadequate contact with high-refractive-index organic solids results in weak bands and a sloping baseline (the "Christiansen Effect").

Step 3: Data Acquisition

-

Scans: 32 (Screening) or 64 (Publication/QC).

-

Validation: Check the absorbance of the strongest band (likely C–F or Ring stretch).[2] It should be between 0.3 and 0.8 A. If >1.5 A, the detector is saturating (unlikely in ATR, common in KBr).

Step 4: Post-Processing

-

Apply ATR Correction (corrects for penetration depth dependence on wavelength).

-

Baseline correct only if necessary (linear, 2-point). Avoid high-order polynomial fits which distort peak ratios.

Part 3: Spectral Assignment & Analysis

The Analytical Workflow

The following diagram outlines the logical flow for assigning the 6-FQ spectrum.

Caption: Logical workflow for the structural verification of this compound via FT-IR.

Detailed Band Assignment Table

| Frequency Region (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |

| 3100 – 3010 | Ar C–H Stretch ( | Weak/Med | Diagnostic of unsaturation (aromatic ring). Absence of peaks <3000 cm⁻¹ confirms no aliphatic impurities (solvents). |

| 1620 – 1590 | Ring Skeletal Stretch ( | Medium | Characteristic "Quinoline I" band. Coupled vibration of the benzene/pyridine fused system. |

| 1580 – 1560 | Ring Skeletal Stretch ( | Medium | "Quinoline II" band. Involves the C=N bond of the pyridine ring. |

| 1510 – 1490 | Ring Breathing | Strong | Semicircle stretching of the rings. |

| 1270 – 1200 | Ar C–F Stretch ( | Very Strong | The Primary Identifier. The C–F bond is highly polar. In 6-FQ, this often appears as a broad, intense band or doublet due to coupling with ring vibrations. |

| 1150 – 1100 | C–H In-Plane Bend | Medium | Mixed mode, often coupled with the C–F stretch. |

| 860 – 800 | C–H OOP (Vicinal) | Strong | Represents the two adjacent protons (H-7, H-8) on the benzene ring. |

| 900 – 860 | C–H OOP (Isolated) | Medium | Represents the isolated proton (H-5) sandwiched between the bridgehead and the Fluorine. |

The "Fluorine Fingerprint" (Critical Analysis)

The C–F stretching vibration is the most critical feature for distinguishing 6-FQ from quinoline.

-

Frequency Shift: In unsubstituted quinoline, the 1300–1000 cm⁻¹ region is dominated by weaker C–H in-plane bending. In 6-FQ, the C–F stretch dominates this region.

-

Differentiation: If the spectrum shows strong aromatic bands (1600 cm⁻¹) but lacks the intense band between 1200–1270 cm⁻¹, the fluorination step likely failed.

Out-of-Plane (OOP) Substitution Logic

The region below 1000 cm⁻¹ confirms the position of the fluorine.[3]

-

6-Fluoro Pattern: Requires signals for 2 adjacent hydrogens (H7, H8) and 1 isolated hydrogen (H5).

-

Incorrect Isomer Warning:

-

3-Fluoroquinoline: Would show 4 adjacent hydrogens on the benzene ring (730–770 cm⁻¹ strong).

-

8-Fluoroquinoline: Would show 3 adjacent hydrogens (H5, H6, H7).

-

Part 4: Troubleshooting & Artifacts

Common Spectral Errors

-

The "Slope of Death": A baseline that slopes downward from 4000 to 2000 cm⁻¹.

-

Cause: Scattering due to large particle size.

-

Fix: Grind the sample into a finer powder before applying to the ATR crystal.

-

-

Broad Water Bands (3400 cm⁻¹):

-

Cause: 6-FQ is hygroscopic or the KBr (if used) is wet.

-

Fix: Dry sample in a vacuum desiccator over

for 4 hours.

-

-

Doublet Splitting in C=O Region (if salt form):

-

If analyzing 6-FQ Hydrochloride, look for broad N–H+ stretching ~2500–2800 cm⁻¹ (the "Amine Salt" region).[3] Do not confuse this with C–H stretching.

-

Vibrational Logic Diagram

Understanding the mass effect on frequency shifts.

Caption: Application of Hooke's Law to explain the frequency separation between C-H and C-F stretching modes.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-